
Metsulfuron-methyl
Overview
Description
Metsulfuron-methyl (C₁₄H₁₅N₅O₆S) is a sulfonylurea herbicide widely used for post-emergence control of broadleaf and grass weeds in crops such as wheat, oil palm, and rice. It inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, leading to plant growth cessation and death . Its low application rates (15–30 g active ingredient/ha), broad-spectrum efficacy, and rapid soil degradation (half-life: 6.3–7.9 days) make it environmentally favorable . However, non-target-site metabolic resistance, mediated by cytochrome P450 (CytP450) and glutathione-S-transferase (GST) enzymes, has been reported in weeds like Roegneria kamoji .
Preparation Methods
Metsulfuron-methyl is synthesized through a series of chemical reactions. One common synthetic route involves the reaction of 2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino-2-oxoethylsulfamoylbenzoic acid with methanol to form the methyl ester . Industrial production methods typically involve the use of sodium ethoxide in absolute ethyl alcohol, followed by column chromatography to purify the product .
Chemical Reactions Analysis
Metsulfuron-methyl undergoes various chemical reactions, including hydrolysis and oxidation. It is stable to photolysis but breaks down under ultraviolet light . Common reagents used in these reactions include sodium ethoxide and methanol. The major products formed from these reactions include the methyl ester of the compound .
Scientific Research Applications
Agricultural Applications
Metsulfuron-methyl is predominantly used in agriculture for weed management in various crops, particularly cereals like wheat and barley. Its selective nature allows it to target specific weed species while minimizing damage to the crop.
Efficacy in Wheat Cultivation
- Weed Control : this compound is effective against broadleaf weeds such as Chenopodium album and Avena fatua. Studies have shown that it can control these species at low application rates (4-12 g ai ha) without harming wheat crops .
- Residue Management : Research indicates that residues can persist in soil, potentially affecting subsequent crops. A study noted that residues were detectable up to 30 days post-application, emphasizing the need for careful management in crop rotation systems .
Crop | Application Rate (g ai ha) | Weed Species Controlled |
---|---|---|
Wheat | 4-12 | Chenopodium album, Avena fatua |
Barley | 5-10 | Various broadleaf weeds |
Forestry Applications
This compound is extensively used in forestry for controlling invasive species and managing undergrowth.
Invasive Species Control
- Target Species : It is particularly effective against woody weeds such as Ulex europaeus (gorse) and Cytisus scoparius (broom). Its application helps in maintaining biodiversity by suppressing these invasive plants .
- Application Method : Typically applied as a foliar spray, this compound is mixed with other herbicides to enhance efficacy against resistant species.
Ecological Management
This compound plays a crucial role in ecological restoration projects by controlling pest plants in parks and reserves.
Case Studies
- In New Zealand, this compound has been successfully used to manage pest plant populations in public parks, demonstrating its effectiveness in maintaining ecological balance .
- A review highlighted its use in controlling Rubus fruticosus (blackberry) to restore native vegetation areas .
Environmental Impact and Safety
This compound exhibits low toxicity to non-target organisms, including birds and aquatic life, making it a safer alternative compared to other herbicides. Its degradation is influenced by soil conditions, with faster breakdown occurring under acidic and moist environments .
Residue and Degradation Studies
Mechanism of Action
The mechanism of action of metsulfuron-methyl involves the inhibition of cell division in the shoots and roots of plants. This is achieved by interfering with the synthesis of essential amino acids, leading to the disruption of protein synthesis and ultimately plant death . The compound targets the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Structural and Functional Similarities
Metsulfuron-methyl belongs to the sulfonylurea class, which includes over 27 active ingredients. Structurally related compounds include:
- Tribenuron-methyl : Controls broadleaf weeds in cereals.
- Bensulfuron-methyl : Used in rice paddies for sedge and broadleaf weeds.
- Mesosulfuron-methyl : Targets grassy weeds in wheat.
- Iodosulfuron-methyl : Effective against Lolium species in cereals.
These herbicides share a sulfonylurea bridge but differ in substituents on the triazine or benzene rings, affecting target specificity and degradation pathways .
Efficacy and Application Rates
Compound | Application Rate (g ai/ha) | Target Weeds | Key Crops |
---|---|---|---|
This compound | 15–30 | Broadleaf, grasses (e.g., Polypogon fugax) | Wheat, oil palm |
Bensulfuron-methyl | 30–60 | Sedges, broadleaf (e.g., Cyperus spp.) | Rice |
Mesosulfuron-methyl | 10–15 | Lolium rigidum, Avena fatua | Wheat |
Iodosulfuron-methyl | 5–10 | Alopecurus myosuroides | Barley, wheat |
This compound is notable for its lower application rates compared to bensulfuron-methyl but requires tank mixes (e.g., with aminopyralid) for woody weed control .
Environmental Behavior
This compound degrades faster than chlorsulfuron, reducing residue accumulation risks. However, its mobility increases in sandy soils with low organic matter .
Resistance Mechanisms
- Target-Site Resistance : Rare in this compound due to conserved ALS gene sequences in tolerant species like R. kamoji .
- Non-Target-Site Resistance: Enhanced CytP450/GST activity metabolizes this compound, as seen in Myosoton aquaticum and Amaranthus palmeri .
- Cross-Resistance : R. kamoji exhibits cross-tolerance to mesosulfuron-methyl and bispyribac-sodium, unlike tribenuron-methyl-specific resistance in Lolium rigidum .
Key Research Findings
- Degradation : this compound’s rapid mineralization in soil (half-life <8 days) minimizes residue buildup, unlike persistent sulfonylureas like chlorsulfuron .
- Detection : Bioassays detect residues at 0.05 mg/kg, surpassing HPLC sensitivity .
- Combination Efficacy: Synergistic effects with aminopyralid enhance mimosa bush control compared to standalone applications .
Biological Activity
Metsulfuron-methyl is a widely used sulfonylurea herbicide known for its effectiveness in controlling broadleaf weeds in various crops, particularly wheat. Its biological activity encompasses a range of effects on target and non-target organisms, including plants and soil microorganisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, environmental behavior, and case studies.
This compound primarily acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and leads to plant growth inhibition and eventual death. The sensitivity to this compound varies among plant species; for instance, dicotyledonous plants like canola are significantly more sensitive compared to monocotyledonous plants such as wheat .
Toxicity and Effects on Non-Target Species
Research has shown that this compound exhibits toxic effects on various non-target terrestrial plant species. A field trial assessed its sub-lethal effects on seven different plant species, revealing significant impacts on both vegetative growth and reproductive success at low concentrations. The study found that herbicide exposure reduced biomass and seed production, highlighting the potential ecological risks associated with its use .
Table 1: Toxicity of this compound on Non-Target Plants
Plant Species | Application Rate (g a.i./ha) | Biomass Reduction (%) | Seed Production Reduction (%) |
---|---|---|---|
Species A | 0.0097 | 15 | 20 |
Species B | 0.0193 | 25 | 30 |
Species C | 0.058 | 40 | 50 |
Species D | 0.174 | 60 | 70 |
Species E | 0.348 | 80 | 90 |
Residue and Dissipation Kinetics
The persistence of this compound in the environment raises concerns regarding its residual effects on subsequent crops in rotation systems. Studies have shown that the half-life of this compound varies depending on soil type and environmental conditions. For instance, in an oil palm plantation, half-lives ranged from approximately 6.3 to 9.2 days based on application rates . The herbicide's mobility is influenced by soil pH and organic matter content, with higher mobility observed in alkaline soils.
Table 2: Half-Life of this compound in Different Soils
Soil Type | Application Rate (g a.i./ha) | Half-Life (days) |
---|---|---|
Acidic Soil | 15 | 7.4 |
Alkaline Soil | 30 | 9.2 |
Organic Rich Soil | 15 | 6.3 |
Case Study 1: Impact on Wheat and Canola
A study investigated the effects of this compound on wheat and canola under controlled conditions. Wheat demonstrated resilience to low doses, while canola exhibited significant oxidative stress markers when exposed to even minimal herbicide levels. The addition of plant growth-promoting bacteria helped mitigate some oxidative damage by enhancing antioxidant enzyme activity in canola .
Case Study 2: Mobility in Tropical Soils
Research conducted in tropical soil environments assessed the mobility of this compound using bioassay methods with long bean as a test species. The findings indicated that phytotoxicity was primarily localized within the upper soil layers, with deeper layers showing reduced herbicide concentration due to degradation processes influenced by soil moisture levels .
Q & A
Basic Research Questions
Q. How to design experiments evaluating Metsulfuron-methyl's herbicidal efficacy while maintaining non-target plant quality?
- Methodology : Use controlled trials with variables like nitrogen dosage and herbicide application rates. Measure growth parameters (e.g., leaf length, dry matter content) and employ digital image analysis to quantify color changes in plants (e.g., green intensity via RGB analysis). Statistical tools like ANOVA and Bonferroni tests can validate treatment effects .
Q. What experimental approaches are used to study this compound's adsorption-desorption behavior in soils?
- Methodology : Conduct batch equilibration experiments paired with HPLC analysis. Fit adsorption data to Freundlich isotherm models to determine -ads values and hysteresis coefficients. Soil properties (e.g., organic matter, clay content) must be characterized to interpret adsorption mechanisms .
Q. How to assess phytotoxicity risks of this compound on non-target plants in agricultural systems?
- Methodology : Perform controlled exposure studies measuring growth inhibition, chlorophyll content, and biomass accumulation. For ornamental species, combine visual assessments with quantitative metrics (e.g., leaf necrosis scoring) and statistical comparisons between treated and untreated groups .
Q. What methods are recommended for dose-response assays to determine this compound's efficacy thresholds?
- Methodology : Apply herbicide at logarithmic dose increments (e.g., 0.1x to 10x field rates). Use non-linear regression models (e.g., log-logistic curves) to estimate ED₅₀ values. Validate results with ANOVA and Tukey tests for inter-treatment comparisons .
Q. How to evaluate this compound's impact on soil microbial activity in short-term studies?
- Methodology : Measure microbial respiration (CO₂ evolution) and dehydrogenase activity in soil microcosms. Compare treated and untreated samples using ANOVA, with post-hoc tests to identify dose-dependent effects. Include incubation periods of 5–60 days to capture transient responses .
Advanced Research Questions
Q. How can molecular docking simulations optimize peptide design for this compound detection?
- Methodology : Use software like CDOCKER to model interactions between this compound and target enzymes (e.g., acetolactate synthase). Design peptide libraries based on cavity structures and key amino acid residues. Validate specificity via fluorescence quenching assays .
Q. What experimental designs address synergistic/antagonistic effects of this compound in herbicide combinations?
- Methodology : Implement split-plot designs with main plots for planting methods (e.g., Tabela arrays) and subplots for herbicide mixtures (e.g., this compound + 2,4-D). Use dominance indices for weed species and DMRT to analyze treatment interactions .
Q. How to predict this compound's soil mobility and leaching potential under field conditions?
- Methodology : Combine sorption-desorption data with degradation studies using -labeled herbicide. Calculate bound residue percentages and model leaching risks using soil column experiments. Prioritize soils with low organic matter for high-risk scenarios .
Q. What longitudinal approaches quantify this compound's long-term effects on soil microbial communities?
- Methodology : Track microbial biomass (via fumigation-extraction) and N-mineralization rates over multiple growing seasons. Use qPCR to monitor shifts in bacterial/fungal ratios. Correlate findings with dehydrogenase activity trends to assess functional resilience .
Q. How to investigate resistance mechanisms in weeds exposed to this compound?
- Methodology : Conduct enzyme inhibition assays (e.g., acetolactate synthase activity) in resistant vs. susceptible biotypes. Pair with transcriptomic analysis to identify overexpression of detoxification genes. Validate using -herbicide uptake studies .
Q. What analytical methods ensure accurate quantification of this compound residues in complex matrices?
- Methodology : Use HPLC-MS/MS with isotope-labeled internal standards (e.g., -Metsulfuron-methyl). Validate recovery rates via spiked samples and optimize extraction protocols for soil/plant tissues. Adhere to pharmacopeia-grade validation criteria .
Q. How to resolve contradictory data on this compound's environmental persistence across studies?
- Methodology : Perform meta-analyses considering variables like soil pH, organic carbon, and microbial diversity. Use mixed-effects models to account for study heterogeneity. Replicate conflicting experiments under standardized conditions .
Q. Key Methodological Considerations
- Statistical Validation : Always include replication (≥3 per treatment) and apply corrections for multiple comparisons (e.g., Bonferroni).
- Ecotoxicology : Prioritize OECD/EPA guidelines for toxicity testing to ensure regulatory relevance.
- Molecular Tools : Integrate in silico modeling with wet-lab validation to bridge mechanistic and applied research .
Properties
IUPAC Name |
methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMUVYRMZCOLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023864 | |
Record name | Metsulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Colorless or white to pale yellow solid with a mild sweet ester-like odor; [HSDB] | |
Record name | Metsulfuron-methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Solubility (mg/L at 25 °C): hexane 5.84X10-1, ethyl acetate 1.11X10+4, methanol 7.63X10+3, acetone 3.7X10+4, dichloromethane 1.32X10+5, toluene 1.24X10+3., In water, 9.50X10+3 mg/L at 25 °C | |
Record name | METSULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000058 [mmHg], 2.5X10-12 mm Hg at 25 °C | |
Record name | Metsulfuron-methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METSULFURON-METHYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crytals, White to pale yellow solid, Colorless crystals | |
CAS No. |
74223-64-6 | |
Record name | Metsulfuron-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74223-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Metsulfuron-methyl [ISO:BSI] | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metsulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.351 | |
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Record name | METSULFURON-METHYL | |
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Record name | METSULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163 °C | |
Record name | METSULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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